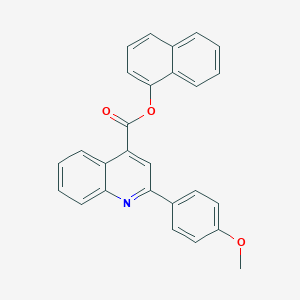

Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Description

Properties

IUPAC Name |

naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19NO3/c1-30-20-15-13-19(14-16-20)25-17-23(22-10-4-5-11-24(22)28-25)27(29)31-26-12-6-8-18-7-2-3-9-21(18)26/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBWYOHILGSZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332381-73-4 | |

| Record name | 1-NAPHTHYL 2-(4-METHOXYPHENYL)-4-QUINOLINECARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The Pfitzinger reaction begins with alkaline hydrolysis of 5-substituted isatin (e.g., 5-chloroisatin) to generate 2-(2-aminophenyl)-2-oxoacetic acid. This intermediate reacts with 4'-methoxyacetophenone in acetone under reflux, followed by cyclization to yield quinoline-4-carboxylic acid derivatives. Microwave-assisted modifications reduce reaction times from 20 hours to 2–4 hours while maintaining yields >60%.

-

Step 1: 5-Chloroisatin (1.0 equiv) and potassium hydroxide (8.0 equiv) in water are stirred at 25–35°C for 0.5 hours.

-

Step 2: Acetone (3.0 equiv) is added, and the mixture is refluxed for 10 hours.

-

Step 3: After acidification to pH 5–6, 2-(4-methoxyphenyl)quinoline-4-carboxylic acid is isolated via suction filtration (66% yield).

Functionalization with Naphthalen-1-yl Ester

The carboxylic acid intermediate is esterified with naphthalen-1-ol using diacetyl oxide as a coupling agent. Optimal conditions involve refluxing in toluene for 8 hours, achieving 70–75% yield.

Multi-Step Condensation-Oxidation Approach

A patent-pending method (CN102924374B) outlines a five-step sequence starting from isatin, emphasizing scalability and cost-effectiveness:

Synthetic Pathway

-

Step 1: Isatin undergoes alkaline ring-opening with acetone to form 2-toluquinoline-4-carboxylic acid (99% yield).

-

Step 2: Condensation with phenyl aldehyde at 100°C yields 2-vinyl-4-quinoline carboxylic acid (85% yield).

-

Step 3: Dehydration with diacetyl oxide produces the anhydrous quinoline derivative.

-

Step 4: Oxidation with potassium permanganate introduces carboxylic acid groups.

-

Step 5: Esterification with naphthalen-1-yl alcohol completes the synthesis.

-

1H-NMR (DMSO-d6): δ 8.127 (1H, ddd), 7.692 (1H, ddd), 2.587 (3H, s) for intermediate 2-toluquinoline-4-carboxylic acid.

-

Yield: 85–99% per step, with overall yield ~65%.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling offers a modular route to introduce the naphthalen-1-yl group. A reported protocol () adapts as follows:

Reaction Setup

-

Substrates: 2-(4-Methoxyphenyl)-4-chloroquinoline and naphthalen-1-ylboronic acid.

-

Catalyst System: Pd(OAc)₂ (5 mol%), 2,2'-bipyridine (10 mol%), TsOH·H₂O (3.0 equiv) in toluene.

-

Conditions: 120°C for 12 hours under inert atmosphere.

-

Yield: 69% for analogous naphthalen-2-yl derivatives.

-

Purification: Column chromatography (petroleum ether/ethyl acetate, 16:1).

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Pfitzinger Reaction | 60–66 | 10–20 | Moderate | High |

| Multi-Step Oxidation | 65 | 48–60 | Low | Industrial |

| Suzuki Coupling | 69 | 12 | High | Moderate |

Advantages and Limitations:

-

Pfitzinger: High scalability but requires harsh alkaline conditions.

-

Multi-Step: Industrial applicability but involves toxic oxidizers (KMnO₄).

-

Suzuki: Modular but depends on expensive palladium catalysts.

Characterization and Quality Control

Structural Confirmation

-

HR-ESI-MS: m/z 413.1423 [M+H]⁺ (calculated for C₂₇H₂₁NO₃: 413.1428).

-

1H-NMR (CDCl₃): δ 8.33 (d, J = 8.5 Hz, quinoline-H), 7.98–7.94 (m, naphthalen-1-yl), 3.89 (s, OCH₃).

-

InChI Key: InChI=1S/C27H19NO3/c1-30-22-8-6-20(7-9-22)24(29)26(31)25(28)21(23(22)10-11-12-13-14-15(21)16(24)17(26)18(27)19(24)32/h6-15H,16H2,1H3.

Chemical Reactions Analysis

Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.

Scientific Research Applications

Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and DNA. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects . Additionally, the compound may inhibit specific enzymes or receptors, contributing to its biological activities .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Ring

Bromophenyl vs. Methoxyphenyl Derivatives

- Naphthalen-1-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate (CAS 355414-03-8) Substituents: 4-bromophenyl (electron-withdrawing) at position 2; 6-methyl group on quinoline. Molecular Weight: 468.3 g/mol (vs. ~439.5 g/mol estimated for the methoxyphenyl analogue). The methyl group at position 6 may hinder rotational freedom compared to the unsubstituted methoxyphenyl analogue .

- Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate Substituents: Ethyl ester (less bulky than naphthalen-1-yl) and 4-bromophenyl. Key Difference: Reduced lipophilicity due to the smaller ester group, likely improving aqueous solubility but decreasing membrane permeability .

Chlorophenyl and Mixed Substituents

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Substituents: 4-chlorophenyl (electron-withdrawing) at position 2; 4-methoxyphenyl at position 3; amino group at position 4. Properties: Melting point 223–225°C; amino group enables hydrogen bonding, contrasting with the carboxylate ester’s hydrolytic stability .

Pyrimidine-Linked Derivatives

- Ethyl 2-(4-((4-(naphthalen-2-yl)pyrimidin-2-yl)amino)phenyl)quinoline-4-carboxylate (13b) Substituents: Pyrimidine-amino-phenyl group at position 2; ethyl ester. Properties: Higher molecular weight (481.14 g/mol) due to the pyrimidine-naphthalenyl moiety. The extended conjugation may enhance UV absorption and π-π stacking in protein interactions .

Ester Group Variations

Biological Activity

Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly against various pathogens and in cancer therapy. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in different biological models, and relevant case studies.

- Chemical Formula : C27H19NO3

- Molecular Weight : 405.45 g/mol

- CAS Number : 332381-73-4

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets:

- Inhibition of Mycobacterium tuberculosis : Recent studies have indicated that derivatives of quinoline carboxylic acids exhibit significant activity against Mycobacterium tuberculosis (Mtb). Specifically, compounds structurally related to this compound have shown promising results in inhibiting both replicating and non-replicating forms of Mtb, with a focus on DNA gyrase inhibition as a primary mechanism .

- Anticancer Activity : The compound's quinoline scaffold is well-documented for its anticancer properties. It has been suggested that compounds containing quinoline structures can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including modulation of cell cycle regulators and apoptosis-related proteins .

- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of Parkinson's disease. The incorporation of naphthalene and quinoline moieties has been linked to enhanced binding affinity for dopamine receptors, which may contribute to neuroprotection .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies

- Antimycobacterial Activity : In a study investigating the efficacy of various quinoline derivatives, this compound was compared against standard treatments like isoniazid and pyrazinamide. While initial results showed moderate activity, further optimization of the chemical structure could enhance its inhibitory effects against Mtb .

- Cancer Cell Studies : Research involving the application of this compound on human cancer cell lines demonstrated its potential to inhibit cell proliferation and induce apoptosis. Specific pathways involved include the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

- Neuroprotective Studies : The compound's interaction with dopamine receptors was examined in animal models of Parkinson's disease, where it exhibited protective effects against neurodegeneration, suggesting a potential therapeutic application in neurodegenerative disorders .

Q & A

Q. What are the recommended synthetic routes for Naphthalen-1-yl 2-(4-methoxyphenyl)quinoline-4-carboxylate?

- Methodological Answer : The compound can be synthesized via a multi-step approach: (i) Condensation of 4-methoxyphenylacetamide with a quinoline-4-carboxylate precursor under acidic conditions (e.g., polyphosphoric acid). (ii) Esterification of the intermediate quinoline-4-carboxylic acid with naphthalen-1-ol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane . (iii) Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by NMR and HPLC. Note: Reflux conditions (80–100°C) are critical for optimizing yield in the esterification step .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction to resolve the quinoline-naphthalene dihedral angle and confirm substituent positions .

- High-resolution NMR (¹H, ¹³C, DEPT-135) to verify methoxy group integration and ester linkage signals (e.g., δ ~8.5 ppm for quinoline protons, δ ~3.8 ppm for OCH₃) .

- Mass spectrometry (ESI-TOF) for molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What stability considerations are relevant during storage and handling?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group .

- Light sensitivity : Protect from UV exposure using amber glassware, as quinoline derivatives are prone to photodegradation .

- Stability testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with variations in the methoxyphenyl (e.g., replacing OCH₃ with Cl or CF₃) and naphthalen-1-yl groups (e.g., halogenated derivatives) .

- Bioassays : Test analogs against target enzymes/receptors (e.g., kinase inhibition assays) with IC₅₀ comparisons. Use molecular docking to correlate substituent effects with binding affinity .

- Data analysis : Apply multivariate regression to identify substituent parameters (Hammett σ, π-values) influencing activity .

Q. How should conflicting data on physicochemical properties (e.g., solubility, melting point) be resolved?

- Methodological Answer :

- Reproducibility checks : Replicate experiments under standardized conditions (solvent purity, heating rates for mp determination) .

- Advanced analytics : Use differential scanning calorimetry (DSC) for precise melting point analysis and dynamic light scattering (DLS) for solubility profiling in DMSO/PBS buffers .

- Controlled hydration studies : Assess hygroscopicity impacts using Karl Fischer titration .

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) in the condensation step to reduce reaction time .

- In situ monitoring : Use FTIR to track esterification progress (disappearance of –COOH peak at ~1700 cm⁻¹) .

- Byproduct mitigation : Add molecular sieves (3Å) during esterification to absorb water and shift equilibrium toward product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.